

Application Note: Synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine

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Compound of Interest

Compound Name: 6-(2,3-Dimethylphenoxy)pyridin-3-amine

CAS No.: 219866-00-9

Cat. No.: B2790500

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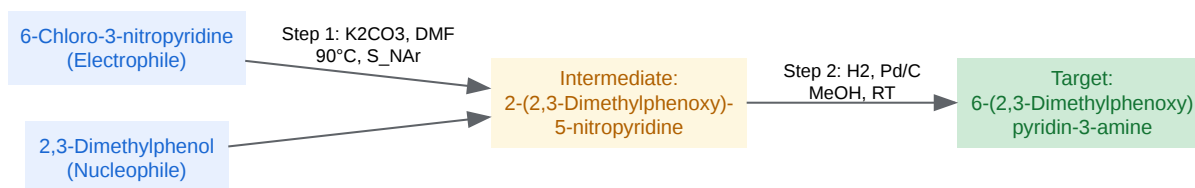
Introduction & Retrosynthetic Strategy

The target molecule features an aminopyridine core linked to a dimethylphenol via an ether bridge. The synthetic challenge lies in establishing the C–O bond with high regioselectivity while maintaining the integrity of the pyridine ring.

Retrosynthetic Analysis: The most robust disconnection is the ether linkage, suggesting an S_NAr (Nucleophilic Aromatic Substitution) coupling followed by a nitro reduction.

- **Step 1 (C–O Bond Formation):** Coupling of 6-chloro-3-nitropyridine with 2,3-dimethylphenol. The 3-nitro group activates the 6-chloro position (para-relationship) for nucleophilic attack.
- **Step 2 (Reduction):** Chemoselective reduction of the nitro group to the primary amine using catalytic hydrogenation or dissolved metal reduction.

Reaction Scheme (Graphviz Visualization)



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Figure 1: Two-step synthetic pathway utilizing S_NAr coupling and catalytic hydrogenation.

Reagents & Materials

To ensure reproducibility, use reagents meeting the following specifications.

Reagent	CAS No.[1][2]	Purity	Role	Stoichiometry
6-Chloro-3-nitropyridine	33252-28-7	>98%	Electrophile	1.0 equiv
2,3-Dimethylphenol	526-75-0	>99%	Nucleophile	1.1 equiv
Potassium Carbonate (K ₂ CO ₃)	584-08-7	Anhydrous	Base	2.0 equiv
DMF (N,N-Dimethylformamide)	68-12-2	Anhydrous	Solvent	10 vol (mL/g)
Palladium on Carbon (Pd/C)	7440-05-3	10% wt loading	Catalyst	10 wt%
Hydrogen Gas	1333-74-0	>99.9%	Reductant	Balloon pressure

Experimental Protocols

Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)-5-nitropyridine

Mechanism: The base deprotonates the phenol to form a phenoxide anion. This nucleophile attacks the C6 position of the pyridine. The Meisenheimer complex is stabilized by the electron-withdrawing nitro group at C3, followed by the elimination of the chloride ion.

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
- Charging: Add 2,3-dimethylphenol (1.34 g, 11.0 mmol) and anhydrous DMF (20 mL).
- Deprotonation: Add K_2CO_3 (2.76 g, 20.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
 - Expert Note: The solution may turn slightly yellow/orange. Ensure K_2CO_3 is finely powdered to maximize surface area.
- Addition: Add 6-chloro-3-nitropyridine (1.58 g, 10.0 mmol).
- Reaction: Heat the mixture to 90°C in an oil bath. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.
 - Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the chloropyridine ($R_f \sim 0.6$) and formation of the product ($R_f \sim 0.5$).
- Workup:
 - Cool to RT.
 - Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.
 - Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 50 mL), wash with brine, and dry over Na_2SO_4 .
- Isolation: Filter the solid precipitate, wash with water (2 x 20 mL) and cold hexanes (20 mL). Dry under vacuum at 45°C.

- Expected Yield: 85–92%
- Appearance: Yellow to tan solid.

Step 2: Reduction to 6-(2,3-Dimethylphenoxy)pyridin-3-amine

Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the amine (-NH₂) via nitroso and hydroxylamine intermediates.

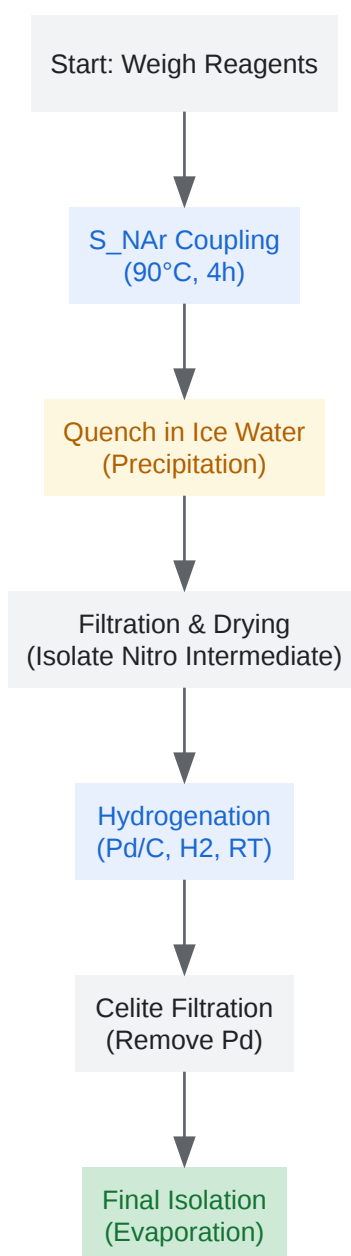
Protocol:

- Setup: Use a 100 mL RBF or hydrogenation bottle.
- Charging: Dissolve the nitro intermediate from Step 1 (2.0 g, 8.2 mmol) in Methanol (30 mL) and Ethyl Acetate (10 mL).
 - Expert Note: The co-solvent helps solubility. If the intermediate is not fully soluble, warm slightly.
- Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt%) under a nitrogen blanket.
 - Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure the vessel is inerted with N₂ before addition.
- Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm). Stir vigorously at RT for 4–6 hours.
- Monitoring: Monitor by LC-MS for the mass shift (M+H 245 → 215).
- Workup:
 - Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH (20 mL).
 - Concentrate the filtrate under reduced pressure.[\[3\]](#)[\[4\]](#)

- Purification: The crude amine is often pure enough for use. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
 - Expected Yield: 80–90%
 - Appearance: Off-white to pale brown solid.

Process Workflow & Quality Control

Operational Workflow (Graphviz Visualization)



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Figure 2: Step-by-step operational workflow for the synthesis.

Quality Control (QC) Parameters

Test	Method	Acceptance Criteria
Identity	^1H NMR (DMSO- d_6)	Amine: δ ~4.5-5.0 ppm (broad s, 2H, NH ₂). Phenoxy Methyls: δ ~2.1-2.3 ppm (s, 6H). Aromatic: 3 Pyridine protons, 3 Phenyl protons.
Purity	HPLC (C18, ACN/H ₂ O)	>95% area
Mass	LC-MS (ESI+)	[M+H] ⁺ = 215.12 ± 0.5 Da
Residual Solvent	GC-HS	DMF < 880 ppm, MeOH < 3000 ppm

Self-Validating Checkpoint:

- Step 1 Check: If the precipitate in water is gummy, it indicates residual DMF or incomplete reaction. Recrystallize from ethanol before proceeding to reduction.
- Step 2 Check: Incomplete reduction often yields the hydroxylamine intermediate ([M+H] = 231). If observed, add fresh catalyst and continue hydrogenation.

References

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